molecular formula C24H29N2O5+ B1265189 Benazepril(1+)

Benazepril(1+)

カタログ番号 B1265189
分子量: 425.5 g/mol
InChIキー: XPCFTKFZXHTYIP-PMACEKPBSA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benazepril(1+) is an ammonium ion resulting from the protonation of the secondary amino group of benazepril. It is a conjugate acid of a benazepril.

科学的研究の応用

Pharmacodynamics

Benazepril, a nonsulfhydryl ACE inhibitor prodrug, is transformed into its active form, benazeprilat, within the body. It has demonstrated beneficial effects on various indices of cardiac function, improving clinical symptoms and exercise capacity in patients with congestive heart failure. It's been compared favorably with other antihypertensive medications like captopril, enalapril, hydrochlorothiazide, among others (Balfour & Goa, 1991).

Pharmacokinetics

The dose-response relationship of benazepril has been studied, revealing a link between dosage and blood pressure reduction, especially in the range of 10 to 80 mg given once daily. The studies emphasized the persistence of significant blood pressure reduction over a 24-hour dosing interval, showcasing the drug's efficacy in managing hypertension (H. Gomez, 1991).

Clinical Efficacy in Diverse Populations

In Chinese Patients

A meta-analysis involving Chinese hypertensive patients indicated that benazepril effectively lowers blood pressure with a tolerable safety profile. The analysis involved 34 studies with dosages ranging from 10 to 40 mg daily, highlighting the drug's efficacy and safety in managing hypertension in this demographic (Ji-Guang Wang et al., 2011).

In Patients with Chronic Heart Failure

A separate meta-analysis assessed the impact of benazepril on Chinese patients with chronic systolic heart failure. The study concluded that benazepril is both effective and safe in managing this condition, showing significant improvements in left ventricular ejection fraction, cardiac output, and a reduction in left ventricular end-diastolic diameter (Xiaowei Yan et al., 2014).

Fixed-Dose Combination Therapy

Efficacy and Safety

A meta-analysis evaluating the efficacy and safety of fixed-dose combination antihypertensive therapy compared to first-line monotherapies underscored the benefits of combination therapy. Specifically, the combination of amlodipine/benazepril showed above-average reductions in blood pressure with a lower than average incidence of overall side effects (D. Hilleman et al., 1999).

ACE Inhibitors in Specialized Therapy

In Migraine Prophylaxis

Benazepril, among other ACE inhibitors, was studied for its efficacy in the preventative treatment of episodic migraine in adults. Although results indicated that lipophilic ACE inhibitors and ARBs could be effective in reducing migraine frequency, their use as first-line prophylactic agents is not recommended due to the limited number of trials and small sample sizes (T. Dorosch et al., 2019).

特性

製品名

Benazepril(1+)

分子式

C24H29N2O5+

分子量

425.5 g/mol

IUPAC名

[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/p+1/t19-,20-/m0/s1

InChIキー

XPCFTKFZXHTYIP-PMACEKPBSA-O

異性体SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH2+][C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O

正規SMILES

CCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C2CCC3=CC=CC=C3N(C2=O)CC(=O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazepril(1+)
Reactant of Route 2
Reactant of Route 2
Benazepril(1+)
Reactant of Route 3
Benazepril(1+)
Reactant of Route 4
Benazepril(1+)
Reactant of Route 5
Benazepril(1+)
Reactant of Route 6
Benazepril(1+)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。